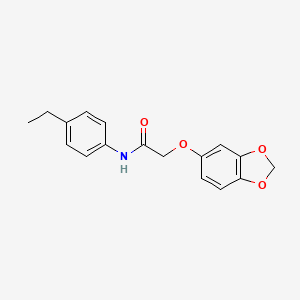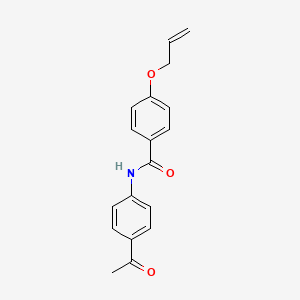![molecular formula C17H29ClN2O2 B4409421 1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)
1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride, commonly known as Butoconazole, is a synthetic antifungal agent that is used to treat vaginal yeast infections. It is a member of the imidazole class of antifungal drugs and is available in the form of a cream or suppository. In recent years, Butoconazole has gained importance in scientific research due to its diverse applications in the fields of pharmacology and biochemistry.
Wirkmechanismus
Butoconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the cell membrane, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects:
Butoconazole has been shown to have minimal systemic absorption and is well tolerated by patients. It has been found to be safe for use during pregnancy and breastfeeding. Butoconazole has also been found to have minimal impact on the normal vaginal flora, making it an ideal treatment option for vaginal yeast infections.
Vorteile Und Einschränkungen Für Laborexperimente
Butoconazole has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and has a long shelf life. However, Butoconazole has some limitations, including its narrow spectrum of activity and potential for resistance development.
Zukünftige Richtungen
There are several future directions for Butoconazole research. One area of interest is the development of new formulations for improved delivery and efficacy. Another area of interest is the use of Butoconazole in combination with other antifungal agents to enhance its activity and reduce the risk of resistance development. Additionally, Butoconazole may have potential applications in the treatment of other fungal infections, such as those caused by Aspergillus species. Further research is needed to explore these potential applications.
Conclusion:
Butoconazole is a synthetic antifungal agent that has gained importance in scientific research due to its diverse applications in the fields of pharmacology and biochemistry. It has been found to be effective against a variety of fungal species and has several advantages for use in laboratory experiments. Further research is needed to explore its potential applications in the treatment of other fungal infections and to develop new formulations for improved delivery and efficacy.
Wissenschaftliche Forschungsanwendungen
Butoconazole has been widely used in scientific research for its antifungal properties. It has been found to be effective against a variety of fungal species, including Candida albicans, Candida glabrata, and Candida tropicalis. Butoconazole has also been used in the development of new antifungal drugs and as a tool in studying the mechanism of action of other antifungal agents.
Eigenschaften
IUPAC Name |
1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-3-4-14-20-16-5-7-17(8-6-16)21-15-13-19-11-9-18(2)10-12-19;/h5-8H,3-4,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSMISEXSUROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409339.png)
![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4409352.png)
![(4-methoxybenzyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4409359.png)


![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)



![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)